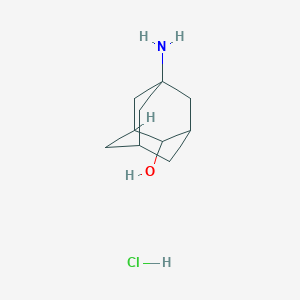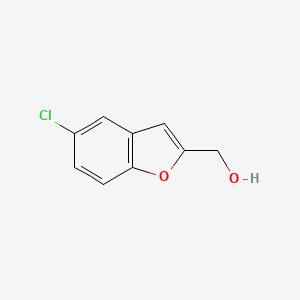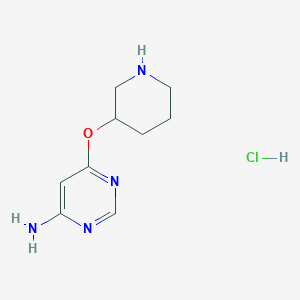![molecular formula C6H6LiN3O2 B2536447 Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate CAS No. 2416236-21-8](/img/structure/B2536447.png)
Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate, also known as LiPT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. LiPT is a heterocyclic compound that has been synthesized through various methods, with the most common being the reaction of 5-amino-1H-pyrrole-3-carboxylic acid with triphosgene in the presence of lithium hydroxide.
科学的研究の応用
Selective Ion Pair Receptor and Solidification
A study demonstrates the use of a triazole-bearing strapped calix[4]pyrrole as a selective receptor for lithium salts through separated ion pair binding. This receptor efficiently captures lithium salts, which can then be solidified in the form of Li2CO3 via treatment with CO2 or K2CO3, suggesting applications in lithium recovery and purification processes (Hong et al., 2020).
Photoluminescence and Structural Frameworks
Another research focus is on the synthesis, structures, and fluorescence properties of lead(II) coordinated polymers assembled from asymmetric azoles carboxylate ligands. These findings indicate potential applications in the development of new materials with specific photoluminescent properties for use in sensors or optoelectronic devices (Li et al., 2021).
Lithium Carboxylate Frameworks
Research on the synthesis and structural characterization of lithium carboxylate frameworks reveals novel 3D lithium–organic frameworks with guest-dependent photoluminescence behavior. These materials are of interest for applications in gas storage, separation technologies, and photoluminescent materials (Aliev et al., 2014).
Catalysis
The first C2-chiral bisoxazine ligand's synthesis and coordination chemistry highlight its use in catalysis, particularly in forming palladium complexes that could have implications in catalytic processes, including those relevant to organic synthesis and material science (Mazet & Gade, 2003).
Coordination Polymers and Electrolyte Modification
Studies on sodium and lithium one-dimensional coordination polymers with 1H-indazole-3-carboxylic acid explore their crystal structures, vibrational spectra, and electronic properties. These polymers have potential applications in developing new materials for electronics, including battery technologies and sensor applications (Szmigiel-Bakalarz et al., 2020).
作用機序
Target of Action
The primary target of Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
This compound interacts with RIPK1, inhibiting its activity . This interaction prevents the downstream signaling events that lead to necroptosis . Molecular docking studies suggest that this compound binds to the allosteric pocket of RIPK1, acting as a type III inhibitor .
Biochemical Pathways
By inhibiting RIPK1, this compound disrupts the necroptosis pathway . This disruption prevents the downstream effects of RIPK1 activation, including the induction of necroptosis and the associated inflammatory response .
Result of Action
The inhibition of RIPK1 by this compound results in potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could have potential therapeutic applications in conditions where necroptosis plays a key role, such as certain inflammatory diseases, neurodegenerative diseases, and cancers .
特性
IUPAC Name |
lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.Li/c10-6(11)4-1-2-5-8-7-3-9(4)5;/h3-4H,1-2H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNSQPORFRAHIA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC2=NN=CN2C1C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2536368.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(2,4-dimethylphenyl)ethanone](/img/structure/B2536369.png)


![3-[(2-Fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B2536374.png)

![Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate](/img/structure/B2536376.png)



![2,4,5-trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2536382.png)